5-Benzyluracil

Overview

Description

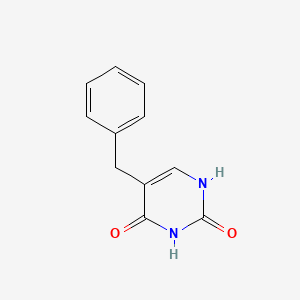

5-Benzyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. It is characterized by the addition of a benzyl group at the 5-position of the uracil ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyluracil typically involves the condensation of uracil with benzyl halides under basic conditions. One common method is the reaction of uracil with benzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Benzyluracil undergoes several types of chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction of the uracil ring can lead to dihydro- or tetrahydro-uracil derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride or strong acids/bases facilitate substitution reactions.

Major Products

Oxidation: Benzyl alcohol, benzaldehyde derivatives.

Reduction: Dihydro-5-Benzyluracil, tetrahydro-5-Benzyluracil.

Substitution: Various substituted benzyluracil derivatives depending on the substituent introduced.

Scientific Research Applications

5-Benzyluracil has diverse applications in scientific research:

Chemistry: Used as a model compound to study nucleobase modifications and their effects on molecular interactions.

Biology: Investigated for its role in DNA-protein crosslinking, particularly under UV light exposure.

Medicine: Explored for potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.

Industry: Utilized in the development of novel materials and as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of 5-Benzyluracil involves its interaction with nucleic acids and proteins. The benzyl group enhances the compound’s ability to intercalate into DNA, disrupting normal base pairing and potentially leading to DNA-protein crosslinking. This can interfere with DNA replication and transcription, making it a candidate for anticancer and antiviral therapies. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

5-Methyluracil: Similar structure but with a methyl group instead of a benzyl group.

5-Phenyluracil: Contains a phenyl group at the 5-position.

6-Benzyluracil: Benzyl group at the 6-position instead of the 5-position.

Uniqueness

5-Benzyluracil is unique due to the specific positioning of the benzyl group, which significantly alters its chemical reactivity and biological activity compared to other uracil derivatives. This unique structure allows for specific interactions with biological molecules, making it a valuable compound for targeted research and therapeutic applications.

Biological Activity

5-Benzyluracil (BU) is a compound of significant interest in biochemistry and pharmacology due to its biological activity, particularly as an inhibitor of uridine phosphorylase and its potential applications in antiviral therapies. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

This compound acts primarily as an inhibitor of uridine phosphorylase, an enzyme that plays a crucial role in pyrimidine metabolism. This inhibition can lead to altered nucleotide pools within cells, which may affect various cellular processes, including DNA and RNA synthesis.

- Inhibition Potency : The inhibition constant for this compound has been reported to be significantly lower than that of other related compounds, making it a potent inhibitor. For instance, the value has been documented at approximately 1575 nM for BU, while newer derivatives have shown even greater potency with values as low as 32 nM for certain analogs .

Structure-Activity Relationships

The biological activity of this compound is influenced by its structural components. Modifications to the benzyl group and the uracil moiety can dramatically affect its inhibitory properties.

- Analog Studies : Research has demonstrated that substituents on the benzene ring can enhance the binding affinity to uridine phosphorylase. For example, derivatives such as 5-benzyl-1-(2'-hydroxyethoxymethyl)uracil (BAU) show improved inhibitory effects compared to BU itself .

Case Studies

Several studies have investigated the biological effects of this compound and its derivatives:

- Antiviral Activity : A series of studies have focused on the antiviral properties of this compound derivatives against HIV-1. These compounds have been shown to inhibit reverse transcriptase activity effectively, which is critical for viral replication. Notably, compounds derived from this compound exhibited greater potency than established drugs like Nevirapine .

- Photochemical Properties : The photochemical behavior of this compound has also been studied extensively. Theoretical modeling revealed that light-induced reactions could lead to crosslinking between DNA and proteins via benzyluracil intermediates, suggesting potential applications in phototherapy .

Data Table: Biological Activity Summary

| Compound Name | Inhibition Constant (nM) | Target Enzyme | Antiviral Activity |

|---|---|---|---|

| This compound (BU) | 1575 | Uridine Phosphorylase | Moderate |

| 5-Benzyl-1-(2'-hydroxyethoxymethyl)uracil (BAU) | 98 | Uridine Phosphorylase | Moderate |

| 1-[(2-Benzyloxyl)methyl]-5-halo-6-aryluracils | Variable (up to <50) | HIV-1 Reverse Transcriptase | High |

Research Findings

Recent findings indicate that modifications to the uracil structure can lead to enhanced biological activity:

- Inhibitor Design : The design of new inhibitors based on the structural framework of this compound has resulted in compounds with improved efficacy against HIV-1 by optimizing interactions within the enzyme's active site .

- Theoretical Insights : Computational studies have provided insights into the molecular interactions between benzyluracil derivatives and their targets, allowing for better predictions of biological activity based on structural modifications .

Properties

IUPAC Name |

5-benzyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-10-9(7-12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZOVLGFKOOIRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CNC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284692 | |

| Record name | 5-Benzyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18493-83-9 | |

| Record name | MLS002920263 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC38356 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.